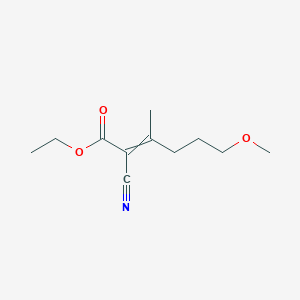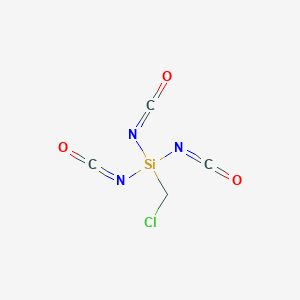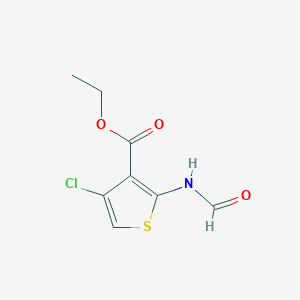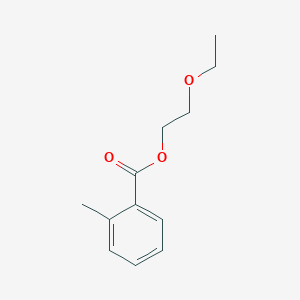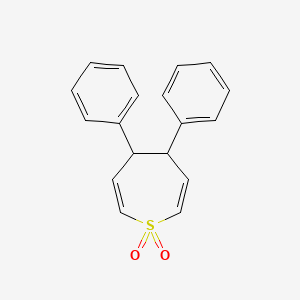
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione: is a heterocyclic compound that features a seven-membered ring containing sulfur and two carbonyl groups The presence of phenyl groups at the 4 and 5 positions adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with sulfur dichloride in the presence of a base, followed by oxidation to introduce the carbonyl groups. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,5-Diphenyl-4,5-dihydro-1H-1lambda~6~-thiepine-1,1-dione exerts its effects is largely dependent on its interaction with molecular targets. The sulfur atom and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenyl groups may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4,5-Diphenylimidazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
4,5-Diphenyl-1H-pyrazole: Shares the diphenyl substitution but has a different ring structure and chemical properties.
Properties
CAS No. |
95495-90-2 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,5-diphenyl-4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)13-11-17(15-7-3-1-4-8-15)18(12-14-21)16-9-5-2-6-10-16/h1-14,17-18H |
InChI Key |
HNRQSGVNNZQGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CS(=O)(=O)C=CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


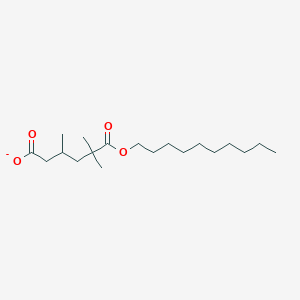
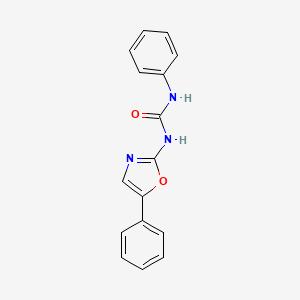


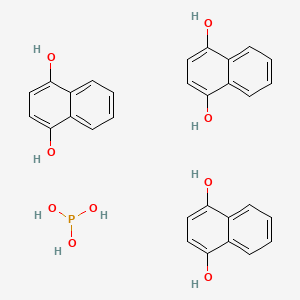
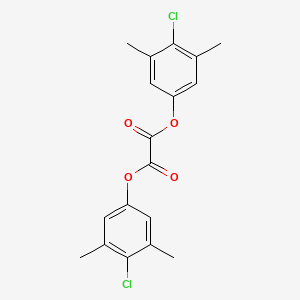
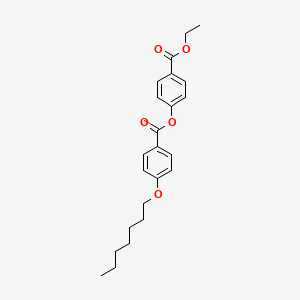

![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
